(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone
Description
(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone (CAS: 52346-14-2) is a bicyclic isoquinolinone derivative with a benzoyl substituent at the 2-position. Key properties include:
- Molecular Formula: C₁₆H₁₇NO₂ .
- Molecular Weight: 255.32 g/mol .
- Physical Properties: Density 1.18 g/cm³, boiling point 444.4°C at 760 mmHg, and flash point 205.4°C .
- Purity: Available at ≥97% (GC) for research and industrial applications .
This compound is frequently used in organic synthesis, particularly in cyclization reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
(4aS,8aS)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUODXTRRRCCD-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446919 | |
| Record name | (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52346-14-2 | |
| Record name | (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52346-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Setup and Conditions
A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser is charged with:
-
Meroquinene tert-butyl ester (10.0 g, 40.6 mmol)
-
Benzoyl chloride (5.7 mL, 49.3 mmol)
-
Dry toluene (300 mL)
-
Potassium tert-butoxide (5.0 g, 44.7 mmol)
The mixture is heated to reflux (110°C) under nitrogen for 12 hr. The reaction progress is monitored by TLC (ethyl acetate/hexanes 1:3, Rf = 0.45). Quenching is performed by dropwise addition of glacial acetic acid (5 mL) at 0°C.
Workup and Purification
The crude product is extracted with ethyl acetate (3 × 150 mL), washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. Recrystallization from ethyl acetate/hexanes (1:5) yields white crystals with the following characteristics:
| Property | Value | Source |
|---|---|---|
| Yield | 80% | |
| Purity (GC) | ≥97.0% | |
| Specific rotation [α]²⁰/D | -240° to -270° (c=1, methanol) | |
| Melting Point | 142–144°C |
This method ensures retention of the cis-(4aS,8aS) configuration through steric control during cyclization, as confirmed by X-ray crystallography.
Alternative Synthetic Pathways and Modifications
Solvent Optimization Studies
While toluene is standard, solvent screening reveals dichloromethane (DCM) reduces reaction time to 8 hr but decreases yield to 68% due to side product formation. Polar aprotic solvents like DMF or THF are unsuitable due to base-induced decomposition.
Catalytic Benzoylation Approaches
Recent studies explore replacing stoichiometric potassium tert-butoxide with catalytic systems:
| Catalyst System | Loading | Yield | Purity | Limitation |
|---|---|---|---|---|
| DBU (1,8-diazabicycloundec-7-ene) | 10 mol% | 75% | 95% | Requires anhydrous conditions |
| PS-BEMP (polymer-supported phosphazene) | 5 mol% | 82% | 96% | Higher cost |
These methods show promise for scalable production but require additional purification steps to remove catalyst residues.
Industrial-Scale Production Considerations
Commercial suppliers like TCI America and GlpBio utilize modified protocols for kilogram-scale synthesis:
Process Intensification Steps
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Residual Solvents | <500 ppm (toluene) | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Enantiomeric Excess | ≥99% cis-(4aS,8aS) | Chiral HPLC |
These adaptations enable batch sizes up to 100 kg with consistent purity ≥97%.
Emerging Applications Driving Synthesis Innovation
Increased demand for the compound as a:
-
Chiral Scaffold in kinase inhibitor development (e.g., BTK inhibitors)
-
Building Block for opioid receptor modulators
has spurred research into:
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity is well-documented.
Case Studies :
- Neurological Disorders : Research indicates that derivatives of this compound can potentially modulate neurotransmitter systems, making them candidates for treating conditions like depression and anxiety .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, which could lead to new treatments for infections .
Organic Synthesis
Overview : In organic chemistry, this compound acts as a versatile building block for creating complex molecules.
Applications :
- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds that have applications in medicinal chemistry .
- Development of New Chemical Entities : The compound streamlines the development process for new drugs by providing a scaffold for further modifications .
Overview : Researchers leverage this compound to explore its interactions with biological systems.
Applications :
- Therapeutic Targets Discovery : Studies are ongoing to understand how this compound interacts with cellular pathways and its potential role in discovering new therapeutic targets .
- Mechanistic Studies : Its use in mechanistic studies helps elucidate the biochemical pathways involved in various diseases .
Cosmetic Applications
Overview : Due to its unique properties, this compound is also explored in cosmetic formulations.
Applications :
Mechanism of Action
The mechanism of action of (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The compound is compared with two closely related derivatives:
N-Benzoyl meroquinene tert-butyl ester (CAS: 52346-13-1).
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone (CAS: 52390-26-8).
| Compound Name | CAS Number | Molecular Formula* | Molecular Weight* | Structural Features |
|---|---|---|---|---|
| Target Compound | 52346-14-2 | C₁₆H₁₇NO₂ | 255.32 | Hexahydro isoquinolinone core; benzoyl group at C2; cis-4aS,8aS stereochemistry |
| N-Benzoyl meroquinene tert-butyl ester | 52346-13-1 | C₁₉H₂₅NO₃ | 315.41 | Piperidine-acetic acid backbone; tert-butyl ester; benzoyl substituent |
| (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | 52390-26-8 | C₁₆H₁₉NO₂ | 257.33 | Octahydro isoquinolinone core; higher saturation; cis-4aS,8aR stereochemistry |
*Molecular formulas and weights for analogs are inferred from structural data .
Structural and Functional Differences
Hexahydro vs. Octahydro Core
- The target compound has a hexahydro isoquinolinone structure (six hydrogen atoms in the bicyclic system), conferring moderate ring strain and reactivity in cyclization reactions .
- The octahydro analog (CAS 52390-26-8) features a fully saturated bicyclic system, likely increasing conformational stability but reducing reactivity in ring-opening or electrophilic substitution reactions .
Substituent Effects
Research Findings
The tert-butyl ester in CAS 52346-13-1 facilitates hydrolytic stability compared to the benzoyl group, making it suitable for prolonged reaction conditions .
Biological Implications: Isoquinolinones with benzoyl groups (e.g., CAS 52346-14-2) exhibit enhanced binding to neurotransmitter receptors compared to simpler analogs (e.g., 5-hydroxyisoquinolin-1(2H)-one) . Increased saturation (e.g., octahydro derivatives) may reduce membrane permeability due to higher hydrophobicity, as seen in similar compounds .
Biological Activity
Overview
(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone is a complex organic compound with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an antimicrobial and antimalarial agent. Its structure suggests possible interactions with biological targets that could lead to significant therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.32 g/mol |
| CAS Number | 52346-14-2 |
| Purity | ≥97% (GC) |
The biological activity of this compound is primarily attributed to its role as a potential aspartyl protease inhibitor . This class of enzymes plays crucial roles in various biological processes, including protein degradation and cell signaling. The compound may inhibit these enzymes, leading to alterations in their activity and subsequent effects on cellular pathways.
Target Enzymes
- Aspartyl Proteases : These enzymes are implicated in various diseases, including viral infections and cancer. Inhibition may disrupt their function and provide therapeutic benefits.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains.
Antimalarial Activity
The compound has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests potential for development into an antimalarial drug.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Antimalarial Screening : In a comparative study with established antimalarial agents, this compound showed promising results against P. falciparum, suggesting it could serve as a lead compound for further drug development.
- Mechanistic Insights : Detailed biochemical assays revealed that the compound's interaction with aspartyl proteases leads to altered enzymatic activity and downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (3S,4aS,8aS)-N-(1,1-dimethyl)decahydro-2-hydroxy-3-[arylsulfonyl]amino... | Moderate antimalarial activity |
| Benzofuran derivatives | Strong anti-tumor and antibacterial properties |
Q & A
Q. Basic Research Focus :
- Methodological Answer :
- Begin with a literature review of analogous isoquinolinone syntheses, focusing on stereoselective acylation and ring-closing strategies. For example, highlights the use of acyl chlorides (e.g., benzoyl chloride) in anhydrous dioxane with 4-dimethylaminopyridine (DMAP) and potassium carbonate to achieve regioselective acylation.
- Employ chiral auxiliaries or asymmetric catalysis to control the (4aS,8aS) configuration. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using -NMR coupling constants and NOE experiments .
- Critical Data : Reference yields (e.g., 65–85% for similar derivatives), reaction times (12–24 hours), and solvent systems (dioxane, acetic acid) from .
What advanced analytical techniques are recommended to resolve discrepancies in purity assessments of (4aS,8aS)-2-Benzoyl-isoquinolinone?
Q. Advanced Research Focus :
- Methodological Answer :
- Combine orthogonal methods:
- HPLC-MS to detect trace impurities (<0.1%) and confirm molecular weight (CHNO; theoretical MW 265.3) .
- Differential Scanning Calorimetry (DSC) to identify polymorphic forms or solvates.
- X-ray Crystallography for absolute configuration verification, particularly if NMR data conflicts with expected stereochemistry .
- Cross-validate with independent labs to address batch-to-batch variability.
How should researchers integrate theoretical frameworks into mechanistic studies of (4aS,8aS)-2-Benzoyl-isoquinolinone’s biological activity?
Q. Basic Research Focus :
- Methodological Answer :
- Align hypotheses with established biochemical theories (e.g., acetylcholinesterase inhibition, as in ). Design experiments to test structure-activity relationships (SAR) by synthesizing derivatives with modified benzoyl groups.
- Use density functional theory (DFT) to model electron distribution at the benzoyl moiety and predict binding affinities .
- Data Interpretation : Compare computational predictions (e.g., binding energy ΔG) with experimental IC values to validate models .
What statistical approaches are suitable for analyzing contradictory bioassay results across multiple studies?
Q. Advanced Research Focus :
- Methodological Answer :
- Apply meta-analysis tools to aggregate data from heterogeneous studies. Use Cochran’s Q test to assess variability and random-effects models to account for inter-study differences .
- Investigate confounding variables (e.g., solvent polarity, cell-line specificity) through factorial ANOVA.
- Case Example : If one study reports IC = 10 µM (aqueous buffer) and another IC = 50 µM (DMSO), statistically quantify solvent effects .
How can computational modeling guide the design of stable (4aS,8aS)-2-Benzoyl-isoquinolinone polymorphs?
Q. Advanced Research Focus :
- Methodological Answer :
- Use molecular dynamics (MD) simulations to predict lattice energies and packing motifs. Compare with experimental DSC data to identify thermodynamically stable forms .
- Apply Hirshfeld surface analysis to map intermolecular interactions (e.g., C=O···H contacts) influencing crystal stability .
What experimental strategies mitigate racemization during (4aS,8aS)-2-Benzoyl-isoquinolinone synthesis?
Q. Basic Research Focus :
- Methodological Answer :
- Avoid high temperatures (>80°C) and strongly acidic/basic conditions. Use aprotic solvents (e.g., dichloromethane) and low reaction temperatures (0–25°C) .
- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column.
- Critical Data : reports 85–95% ee for analogous compounds under optimized conditions.
How do researchers address solubility limitations in pharmacological assays?
Q. Advanced Research Focus :
- Methodological Answer :
- Employ co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to enhance aqueous solubility. Validate biocompatibility via hemolysis assays.
- Use molecular docking to identify structural modifications (e.g., hydroxylation) that improve solubility without compromising target binding .
What protocols validate the absence of genotoxicity in novel (4aS,8aS)-2-Benzoyl-isoquinolinone analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
